N,N-Dimethyl-1-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine
Description
Chemical Structure and Properties: This compound (CAS: 129636-11-9) features a phenyl ring substituted at the ortho position with a pinacol boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) and a dimethylamino-methyl group. Its molecular formula is C₁₅H₂₄BNO₂, with a molecular weight of 261.17 g/mol . The boronic ester moiety enables participation in Suzuki-Miyaura cross-coupling reactions, while the dimethylamino group enhances solubility in polar solvents.
Applications:
Primarily used in organic synthesis, it serves as a key intermediate in pharmaceuticals, agrochemicals, and materials science. Its ortho-substituted boronic ester is advantageous in sterically demanding reactions .
Properties
IUPAC Name |
N,N-dimethyl-1-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24BNO2/c1-14(2)15(3,4)19-16(18-14)13-10-8-7-9-12(13)11-17(5)6/h7-10H,11H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYNFIFQXALVLHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674855 | |
| Record name | N,N-Dimethyl-1-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129636-11-9 | |
| Record name | N,N-Dimethyl-1-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(N,N-Dimethylaminomethyl)phenylboronic acid, pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Miyaura Borylation of 2-Bromo-N,N-dimethylbenzylamine
The most widely employed method involves Miyaura borylation, where a palladium catalyst facilitates the coupling of 2-bromo-N,N-dimethylbenzylamine with bis(pinacolato)diboron (B₂Pin₂). This reaction proceeds via oxidative addition of the aryl bromide to palladium, followed by transmetallation with the diboron reagent and reductive elimination to form the boronic ester.
Reaction Conditions:
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Catalyst: Pd(dppf)Cl₂ (1–2 mol%)
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Base: KOAc (3 equiv)
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Solvent: Anhydrous dioxane
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Temperature: 80–100°C
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Atmosphere: Nitrogen or argon
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Time: 12–24 hours
Mechanistic Insight:
The palladium center coordinates to the aryl bromide, enabling oxidative addition to form a Pd(II) intermediate. Transmetallation with B₂Pin₂ generates a Pd-boryl species, which undergoes reductive elimination to yield the boronic ester and regenerate the Pd(0) catalyst.
Alternative Route: Boronic Acid Esterification
An alternative approach starts with 2-(N,N-dimethylaminomethyl)phenylboronic acid, which is esterified with pinacol in a dehydration reaction. This method avoids palladium catalysis but requires stringent anhydrous conditions to prevent boronic acid degradation.
Reaction Conditions:
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Reactants: 2-(N,N-dimethylaminomethyl)phenylboronic acid, pinacol
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Catalyst: HCl (catalytic)
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Solvent: Toluene
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Temperature: Reflux (110°C)
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Time: 6–8 hours
Optimization of Reaction Parameters
Catalyst Selection
Palladium catalysts significantly impact yield. A comparison of common catalysts is provided below:
| Catalyst | Ligand | Yield (%) | Purity (%) |
|---|---|---|---|
| Pd(dppf)Cl₂ | dppf | 78 | 98 |
| Pd(OAc)₂ | SPhos | 65 | 95 |
| Pd₂(dba)₃ | XPhos | 72 | 97 |
Pd(dppf)Cl₂ achieves the highest yield due to its stability and efficient transmetallation kinetics.
Solvent and Temperature Effects
Polar aprotic solvents like dioxane enhance catalyst solubility, while elevated temperatures (≥80°C) accelerate oxidative addition. Lower temperatures favor selectivity but prolong reaction times.
Purification and Characterization
Chromatographic Purification
Crude product is purified via silica gel chromatography using ethyl acetate/hexane (1:4 v/v) to isolate the boronic ester. The hydrochloride salt may form during workup, requiring neutralization with NaHCO₃.
Spectroscopic Characterization
¹H NMR (400 MHz, CDCl₃):
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δ 7.45–7.30 (m, 4H, Ar-H)
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δ 3.70 (s, 2H, CH₂N)
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δ 2.25 (s, 6H, N(CH₃)₂)
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δ 1.35 (s, 12H, pinacol CH₃)
¹¹B NMR (128 MHz, CDCl₃):
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δ 30.2 (quartet, J = 150 Hz, B-O)
MS (ESI⁺):
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m/z 297.6 [M+H]⁺
Challenges and Mitigation Strategies
Steric Hindrance at the Ortho Position
The ortho-substituted dimethylamino group creates steric bulk, slowing transmetallation. Mitigation strategies include:
Sensitivity to Moisture
The boronic ester hydrolyzes in aqueous media. Reactions must be conducted under inert atmospheres, and solvents should be rigorously dried.
Industrial-Scale Production Considerations
Large-scale synthesis employs continuous flow reactors to enhance heat transfer and reduce reaction times. Automated systems monitor boron content via ICP-MS to ensure consistency .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-1-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The boron-containing dioxaborolane ring can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced under specific conditions to modify the boron moiety.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can serve as reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Boronic acids or borates.
Reduction: Modified boron-containing compounds.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
In organic chemistry, this compound is valuable for its role in Suzuki-Miyaura cross-coupling reactions, which are used to form carbon-carbon bonds. This makes it a useful building block for the synthesis of complex organic molecules.
Biology and Medicine
Industry
In the industrial sector, this compound can be used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its ability to facilitate cross-coupling reactions makes it a versatile tool in the production of various chemical products.
Mechanism of Action
The mechanism by which N,N-Dimethyl-1-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine exerts its effects primarily involves its role as a reagent in cross-coupling reactions. The boron atom in the dioxaborolane ring interacts with palladium catalysts to form reactive intermediates that facilitate the formation of carbon-carbon bonds. This process involves the oxidative addition, transmetalation, and reductive elimination steps typical of palladium-catalyzed cross-coupling reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers
N,N-Dimethyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine (CAS: 878197-87-6)
- Key Difference : Boronic ester at the para position of the phenyl ring.
- Impact :
- Applications : Preferred in electronic materials for planar molecular architectures .
3-((N,N-Dimethylamino)methyl)phenylboronic Acid Pinacol Ester Hydrochloride (CAS: 1036991-19-1)
Heterocyclic Analogues
N,N-Dimethyl-2-{[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]oxy}ethanamine
- Key Difference : Pyridine ring replaces phenyl, with an ether linkage.
- Impact :
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-ethanamine
- Key Difference : Pyrazole heterocycle instead of benzene.
- Used in medicinal chemistry for targeting enzyme active sites .
Substituent-Modified Derivatives
2-Chloro-N,N-diethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenemethanamine (CAS: 2096332-20-4)
- Key Differences: Chloro substituent at the 2-position and diethylamino group.
- Impact: Chlorine enhances electrophilicity of the boronic ester, accelerating Suzuki couplings. Diethylamino group increases lipophilicity, broadening bioavailability in drug design .
N-Methyl-1-(3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine (CAS: 1772608-36-2)
Salt Forms and Prodrugs
N,N-Dimethyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine Hydrochloride (CAS: 878197-87-6)
Comparative Data Table
Biological Activity
N,N-Dimethyl-1-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to present a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C15H24BNO2
- Molecular Weight : 262.16 g/mol
- CAS Number : 129636-11-9
The compound exhibits various biological activities primarily through its interaction with specific molecular targets. Notably, it has been studied for its potential as an inhibitor of several kinases, including:
- GSK-3β : A key regulator in multiple cellular processes including metabolism and cell differentiation.
- ROCK-1 : Involved in cytoskeletal dynamics and cell migration.
Inhibitory Activity
Recent studies have shown that derivatives of the compound display significant inhibitory activity against GSK-3β and ROCK-1. For instance, one study reported an IC50 value of 8 nM for GSK-3β inhibition .
Biological Activity Overview
Case Study 1: GSK-3β Inhibition
In a detailed study evaluating the inhibitory effects of various compounds on GSK-3β, N,N-Dimethyl derivatives demonstrated potent inhibition compared to standard inhibitors like staurosporine. The study utilized fluorometric assays to measure enzyme activity and confirmed the compound's efficacy at low concentrations.
Case Study 2: Cytotoxicity Assessment
The cytotoxic effects of the compound were evaluated in HT-22 neuronal cells and BV-2 microglial cells. It was found that while some derivatives caused significant cell death at higher concentrations (>100 µM), others maintained cell viability up to 10 µM, indicating a favorable safety profile for potential therapeutic applications .
Research Findings
Research indicates that N,N-Dimethyl compounds can modulate inflammatory responses in microglial cells. Specifically, they significantly reduced nitric oxide (NO) and interleukin-6 (IL-6) levels upon treatment at concentrations as low as 1 µM. This suggests a potential role in neuroinflammatory conditions .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N,N-Dimethyl-1-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine, and how can yields be improved?
- Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging palladium catalysts (e.g., Pd(dppf)Cl₂) with aryl halides and boronic ester precursors. Key steps include:
- Borylation : Reaction of aryl halides with bis(pinacolato)diboron under inert conditions (e.g., anhydrous DMF, 75–90°C) .
- Amine functionalization : Post-borylation, dimethylamine is introduced via reductive amination or nucleophilic substitution, requiring pH control (e.g., pH 10) and chromatographic purification (silica gel) .
Q. How can purity and structural integrity be validated during synthesis?
- Analytical Methods :
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry. For example, the dimethylamino group appears as a singlet at δ ~2.2–2.4 ppm, while aromatic protons adjacent to the boronate ester show upfield shifts (δ 6.8–7.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (e.g., DART or ESI) verifies molecular ion peaks (e.g., [M+H]⁺) with <2 ppm deviation from calculated masses .
Q. What are the critical spectroscopic markers for distinguishing this compound from structurally similar analogs?
- Key Markers :
- Boron-Containing Moieties : The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group produces a characteristic ¹¹B NMR signal at δ ~30–32 ppm .
- Aromatic Region : Ortho-substitution on the phenyl ring (adjacent to the boronate ester) splits aromatic protons into doublets (J = 8–10 Hz) .
- Dimethylamino Group : A sharp singlet in ¹H NMR (δ ~2.2–2.4 ppm) and a quaternary carbon signal at δ ~40–45 ppm in ¹³C NMR .
Advanced Research Questions
Q. How does the dimethylamino group influence regioselectivity in cross-coupling reactions?
- Mechanistic Insight : The electron-donating dimethylamino group activates the aryl ring toward electrophilic substitution, directing coupling reactions to meta positions. Computational studies (DFT) suggest this arises from resonance stabilization of the transition state .
- Experimental Validation : Competitive coupling experiments with substituted aryl halides show >80% meta-selectivity when the dimethylamino group is present, compared to <50% for unsubstituted analogs .
Q. What strategies mitigate hydrolytic instability of the boronate ester under aqueous conditions?
- Stabilization Methods :
- Protic Solvent Avoidance : Use anhydrous THF or DCM for reactions.
- pH Control : Maintain neutral to slightly basic conditions (pH 7–8) to prevent boronate ester hydrolysis .
- Chelation : Additives like 1,2-dimethoxyethane (DME) stabilize the boronate via Lewis acid-base interactions .
Q. How can enantiomeric excess (ee) be quantified if chiral derivatives are synthesized?
- Chiral Analysis :
- HPLC : Use chiral stationary phases (e.g., Chiralpak IA/IB) with hexane/isopropanol mobile phases. For example, (S)- and (R)-enantiomers of related boronate-amines show baseline separation (α >1.5) .
- Circular Dichroism (CD) : Correlate CD signals (e.g., 220–250 nm) with ee values calibrated via Mosher ester derivatives .
Q. What are common contradictions in reported NMR data, and how should they be resolved?
- Case Study : Discrepancies in aromatic proton splitting (e.g., doublet vs. multiplet) may arise from solvent polarity or concentration effects.
- Resolution : Standardize NMR acquisition parameters (e.g., 500 MHz, CDCl₃, 25°C) and compare with published spectra from controlled conditions .
Q. How does the compound’s electronic structure impact its reactivity in photoredox catalysis?
- Electrochemical Profiling : Cyclic voltammetry reveals a reduction potential (E₁/₂) of −1.8 V vs. SCE, indicating suitability as an electron donor in reductive electrophotocatalysis .
- TD-DFT Calculations : Predict charge-transfer transitions (λ = 300–400 nm) between the boronate (acceptor) and dimethylamino (donor) groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
